molecular formula C16H20BrN5 B12236665 N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12236665
M. Wt: 362.27 g/mol
InChI Key: QDORWSGPJOQMPM-UHFFFAOYSA-N
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Description

N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a bromopyridine moiety linked to a piperidine ring, which is further connected to a dimethylpyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to form 3-bromopyridine. This intermediate is then reacted with piperidine under specific conditions to form the piperidinyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The bromopyridine moiety can bind to certain receptors or enzymes, modulating their activity. The piperidine ring and dimethylpyrimidine structure contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or receptor antagonism .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol
  • 5-Bromopyridine-3-carboxylic acid
  • 2-Acetamido-5-amino-3-bromopyridine

Uniqueness

N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H20BrN5

Molecular Weight

362.27 g/mol

IUPAC Name

N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C16H20BrN5/c1-12-9-19-16(20-10-12)21(2)13-5-4-8-22(11-13)15-14(17)6-3-7-18-15/h3,6-7,9-10,13H,4-5,8,11H2,1-2H3

InChI Key

QDORWSGPJOQMPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=C(C=CC=N3)Br

Origin of Product

United States

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